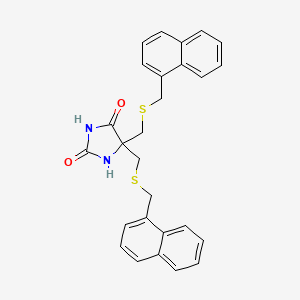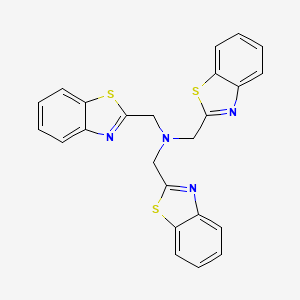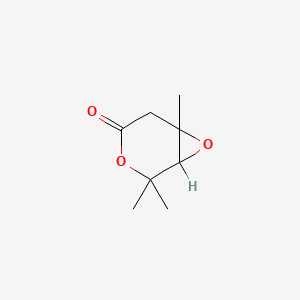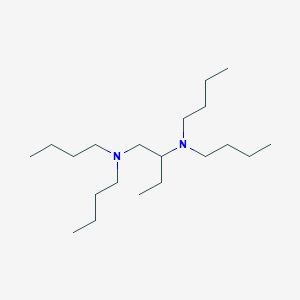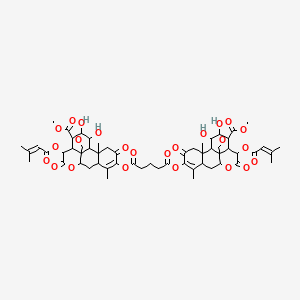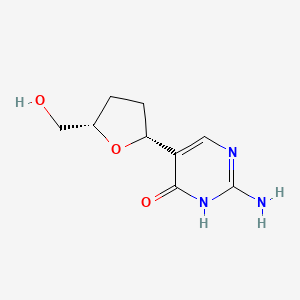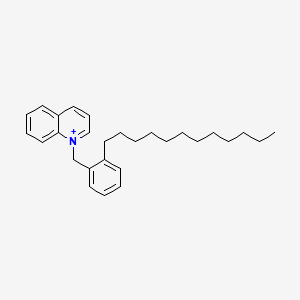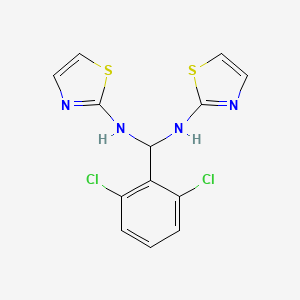![molecular formula C30H32N2O4 B12803342 8-[4-[4-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)phenyl]phenyl]-8-azaspiro[4.5]decane-7,9-dione CAS No. 78080-26-9](/img/structure/B12803342.png)
8-[4-[4-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)phenyl]phenyl]-8-azaspiro[4.5]decane-7,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of NSC 308823 involves synthetic routes that typically start with the isolation of neural stem cells from tissue or the differentiation of pluripotent cells . The process includes the use of specific reagents and conditions to ensure the efficient production of the compound. Industrial production methods may involve large-scale synthesis using optimized protocols to achieve high yields and purity.
Chemical Reactions Analysis
NSC 308823 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in substituted analogs of NSC 308823.
Scientific Research Applications
NSC 308823 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it plays a crucial role in the study of neural stem cells and their differentiation . In medicine, NSC 308823 is investigated for its potential therapeutic applications, including the treatment of neurological disorders and injuries . Additionally, it is used in industry for the development of new materials and technologies.
Mechanism of Action
The mechanism of action of NSC 308823 involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of neural stem cells, promoting their differentiation into neurons, astrocytes, and oligodendrocytes . The compound may also influence various signaling pathways involved in cell proliferation, differentiation, and survival.
Comparison with Similar Compounds
NSC 308823 can be compared with other similar compounds, such as paclitaxel and dipyridamole . While paclitaxel is known for its use in cancer treatment by stabilizing microtubules, NSC 308823 is unique in its ability to modulate neural stem cell activity. Dipyridamole, on the other hand, is a phosphodiesterase inhibitor used to prevent thromboembolic events, highlighting the distinct therapeutic applications of NSC 308823.
Conclusion
NSC 308823 is a versatile compound with significant potential in various scientific fields. Its unique properties and mechanisms of action make it a valuable tool for research and development in chemistry, biology, medicine, and industry.
Properties
CAS No. |
78080-26-9 |
|---|---|
Molecular Formula |
C30H32N2O4 |
Molecular Weight |
484.6 g/mol |
IUPAC Name |
8-[4-[4-(7,9-dioxo-8-azaspiro[4.5]decan-8-yl)phenyl]phenyl]-8-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C30H32N2O4/c33-25-17-29(13-1-2-14-29)18-26(34)31(25)23-9-5-21(6-10-23)22-7-11-24(12-8-22)32-27(35)19-30(20-28(32)36)15-3-4-16-30/h5-12H,1-4,13-20H2 |
InChI Key |
YTRTWIBHRIHHMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N5C(=O)CC6(CCCC6)CC5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


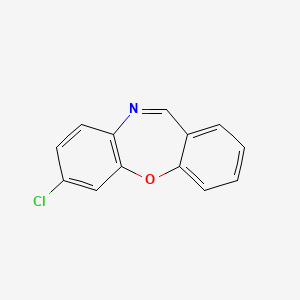

![[2-Chloro-4-[2-(diethylamino)ethylamino]-3,5-dimethylphenyl]methanol;cyclohexylsulfamic acid](/img/structure/B12803280.png)

